molecular formula C18H13Cl2N5O2S B12656532 Benzenesulfonamide, 2,5-dichloro-N-[4-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]-

Benzenesulfonamide, 2,5-dichloro-N-[4-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]-

Cat. No.: B12656532
M. Wt: 434.3 g/mol
InChI Key: RNKISESIRDOYOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, 2,5-dichloro-N-[4-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]- is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzenesulfonamide group, dichloro substitutions, and a pyrazolo[3,4-d]pyrimidine moiety, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 2,5-dichloro-N-[4-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]- typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 2,5-dichloro-N-[4-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Benzenesulfonamide, 2,5-dichloro-N-[4-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 2,5-dichloro-N-[4-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including altered cell signaling pathways and changes in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, 2,5-dichloro-N-[4-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]- is unique due to its specific combination of functional groups and substitutions, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H13Cl2N5O2S

Molecular Weight

434.3 g/mol

IUPAC Name

2,5-dichloro-N-[4-(3-methyl-2H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C18H13Cl2N5O2S/c1-10-14-9-21-17(22-18(14)24-23-10)11-2-5-13(6-3-11)25-28(26,27)16-8-12(19)4-7-15(16)20/h2-9,25H,1H3,(H,21,22,23,24)

InChI Key

RNKISESIRDOYOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NC(=NC2=NN1)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.